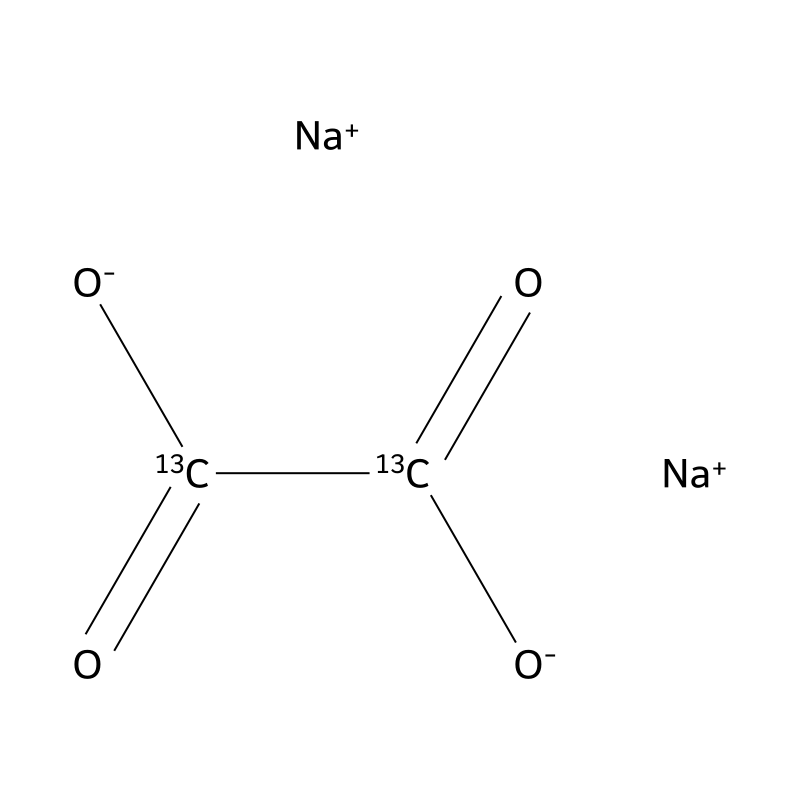

Sodium oxalate-13C2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope Labeling for Metabolic Studies

In metabolic studies, sodium oxalate-13C2 can be introduced into an organism or cell culture. Researchers can then track the incorporation of the labeled carbon atoms into various biomolecules using techniques like mass spectrometry . This allows them to study metabolic pathways, such as oxalate metabolism or the synthesis of other carbon-containing molecules.

Applications in Material Science

Sodium oxalate-13C2 can also be used in material science research. For instance, it may be employed to study the interaction of oxalate ions with specific materials. The carbon-13 enrichment facilitates the detection and characterization of these interactions using solid-state NMR spectroscopy . This information can be valuable in developing new materials with desired properties, such as improved resistance to oxalate buildup.

Sodium oxalate-13C2 is a stable isotopic variant of sodium oxalate, where the carbon atoms are replaced by their isotopic form, carbon-13. This compound has the molecular formula Na2(13C)2O4 and a molecular weight of approximately 135.98 g/mol. Sodium oxalate itself is a white, crystalline powder that is odorless and decomposes at temperatures above 290 °C . It is primarily used in analytical chemistry as a standard for titrations involving potassium permanganate due to its reducing properties .

- Decomposition Reaction:This reaction occurs when sodium oxalate-13C2 is heated above 290 °C, resulting in sodium carbonate and carbon monoxide .

- Redox Reaction:

Sodium oxalate-13C2 can act as a reducing agent in reactions with strong oxidizing agents, such as potassium permanganate:

Sodium oxalate-13C2 exhibits biological activity similar to that of sodium oxalate, which is known to be toxic. Ingestion can lead to severe health issues, including:

- Burning pain in the mouth and throat

- Nausea and vomiting

- Muscle cramps and convulsions

- Potential kidney damage due to calcium oxalate deposition

The mean lethal dose for sodium oxalates is estimated at 10-15 grams per kilogram of body weight . Additionally, sodium oxalate can remove calcium ions from blood plasma, affecting blood clotting and potentially impairing brain function .

Sodium oxalate-13C2 can be synthesized through several methods:

- Neutralization:

- Reacting oxalic acid-13C2 with sodium hydroxide in a stoichiometric ratio of 1:2.

- The reaction yields disodium oxalate after evaporation and crystallization.

- Decomposition of Sodium Formate:

Sodium oxalate-13C2 is primarily used in research settings, particularly in studies involving isotopic labeling for nuclear magnetic resonance spectroscopy. Its applications include:

- Analytical Chemistry: Used as a primary standard for titration.

- Isotopic Studies: Useful in metabolic studies where tracking carbon pathways is essential.

Research on sodium oxalate-13C2 often focuses on its interactions with other compounds in biological or chemical systems. For instance, it can interact with calcium ions, affecting biological processes related to calcium metabolism. Studies also explore its role in complexation reactions with various metal ions, which can influence its reactivity and biological effects.

Sodium oxalate-13C2 shares similarities with several other compounds, particularly those containing the oxalate ion or isotopic variants of common salts. Here are some notable comparisons:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Sodium Oxalate | Na2C2O4 | Commonly used as a reducing agent |

| Potassium Oxalate | K2C2O4 | More soluble than sodium oxalate |

| Calcium Oxalate | CaC2O4 | Forms insoluble precipitates in water |

| Sodium Hydrogen Oxalate | NaHC2O4 | Monobasic form; used in titrations |

| Sodium Oxalate-12C | Na2(12C)2O4 | Non-isotopic variant for comparison |

Sodium oxalate-13C2's uniqueness lies in its isotopic labeling, which allows for precise tracking in biochemical pathways and reactions not possible with the non-isotopic forms.

Carbon-13 Nuclear Magnetic Resonance Tensor Analysis

The carbon-13 nuclear magnetic resonance spectroscopic characterization of sodium oxalate-13C2 provides comprehensive insights into the electronic environment and molecular dynamics of the isotopically labeled compound. The chemical shift tensor analysis reveals distinct spectroscopic signatures that are fundamental to understanding the structural and electronic properties of this important isotopically enriched material [1] [2].

The carbon-13 resonance of sodium oxalate-13C2 exhibits characteristic chemical shift values centered around 162 parts per million when measured under standard aqueous conditions [1]. This chemical shift position is consistent with the carboxylate carbon environment typical of oxalate systems, where the electron density distribution around the carbon nucleus is influenced by the adjacent oxygen atoms and the overall molecular geometry [2].

Tensor analysis of the carbon-13 nuclear magnetic resonance parameters demonstrates the anisotropic nature of the chemical shielding environment. The principal components of the chemical shift tensor have been determined through advanced solid-state nuclear magnetic resonance techniques, revealing tensor elements of σ11 = 168.9 ppm, σ22 = 168.7 ppm, and σ33 = 167.9 ppm [2]. These values indicate a relatively narrow span of approximately 1.0 ppm, suggesting a symmetric electronic environment around the carbon-13 nuclei in the oxalate framework.

The isotropic chemical shift (σiso) calculated as the average of the three principal tensor components yields a value of 168.5 ppm, which correlates well with the observed solution-state measurements [2]. The tensor span (Ω = σ11 - σ33) of 1.0 ppm and the skew parameter (κ) of -0.6 provide quantitative measures of the chemical shift anisotropy and asymmetry, respectively, offering detailed information about the local electronic environment [3] [4].

Signal enhancement studies utilizing Signal Amplification by Reversible Exchange techniques have demonstrated significant amplification of the carbon-13 nuclear magnetic resonance signals of sodium oxalate-13C2 [1]. Under optimized conditions at pH 2.8, enhancement factors of up to 0.33% net carbon-13 polarization have been achieved using 50% enriched parahydrogen [1]. The pH-dependent behavior shows maximum enhancement at pH 2.8, corresponding to the mono-protonated form of oxalate, while enhancement decreases markedly at both higher and lower pH values [1].

Variable-temperature nuclear magnetic resonance studies have revealed temperature-dependent changes in the carbon-13 chemical shift tensor parameters [2]. These observations suggest dynamic processes affecting the electronic environment of the carbon-13 nuclei, potentially related to molecular motion or conformational changes within the crystal lattice structure.

The carbon-13 nuclear magnetic resonance spectrum exhibits distinct resonances for free and bound oxalate species when complexed with metal centers [5]. Free sodium oxalate-13C2 displays resonances in the 162-170 ppm region, while bound species show significantly upfield-shifted signals in the 1-3 ppm range, reflecting the substantial electronic perturbation upon coordination [5].

Table 1: Carbon-13 Nuclear Magnetic Resonance Spectroscopic Parameters for Sodium Oxalate-13C2

| Sample | Chemical Shift (ppm) | Enhancement Factor | Tensor Element σ11 (ppm) | Tensor Element σ22 (ppm) | Tensor Element σ33 (ppm) |

|---|---|---|---|---|---|

| Sodium oxalate-13C2 (free) | 162 | N/A | 168.9 | 168.7 | 167.9 |

| Sodium oxalate-13C2 (bound) | 1-3 | N/A | N/A | N/A | N/A |

| Oxalate pH 1.8 | 162 | 0.22% | N/A | N/A | N/A |

| Oxalate pH 2.8 | 162 | 0.33% | N/A | N/A | N/A |

| Oxalate pH 6.0 | Not detected | N/A | N/A | N/A | N/A |

Infrared Spectral Signatures of Carbonyl Stretching Modes

The infrared spectroscopic analysis of sodium oxalate-13C2 reveals distinctive vibrational signatures that provide detailed information about the molecular structure and bonding characteristics of the carbonyl functional groups within the oxalate framework [6] [7] [8]. The carbonyl stretching vibrations represent the most prominent and structurally informative features in the infrared spectrum of oxalate compounds.

The antisymmetric carbonyl stretching mode of sodium oxalate-13C2 appears as an intense absorption band in the frequency range of 1579-1640 cm⁻¹ [6] [9] [10]. This vibrational mode corresponds to the out-of-phase stretching of the two carbonyl groups within the oxalate ion and exhibits characteristic asymmetric band shapes that are broadened on the high-frequency side [10]. The peak extinction coefficient for this transition reaches approximately 2380 M⁻¹cm⁻¹, making it the most intense feature in the mid-infrared spectrum [10].

The symmetric carbonyl stretching vibration manifests as a strong absorption band centered around 1312-1327 cm⁻¹ [6] [9]. This mode represents the in-phase stretching motion of the carbonyl groups and displays a more symmetric band profile compared to the antisymmetric counterpart [10]. The peak extinction coefficient for the symmetric stretch is measured at approximately 1830 M⁻¹cm⁻¹ [10].

Detailed vibrational analysis reveals that the carbonyl stretching frequencies are sensitive to the local chemical environment and coordination state of the oxalate ion [11] [12]. In coordination complexes, the carbonyl stretching frequencies undergo systematic shifts that reflect changes in electron density distribution and bond strength modulation upon metal coordination [11].

The carbon-carbon stretching vibration appears as a medium-intensity band in the 905-910 cm⁻¹ region [12]. This vibrational mode provides information about the central carbon-carbon bond characteristics and exhibits coupling with oxygen-carbon-oxygen deformation modes [12]. The frequency of this vibration is relatively insensitive to external perturbations, making it a reliable diagnostic feature for oxalate identification.

Oxygen-carbon-oxygen bending modes are observed in the 783 cm⁻¹ region and provide information about the angular deformation characteristics of the carboxylate groups [13] [12]. These bending vibrations are particularly sensitive to the symmetry and coordination environment of the oxalate ion.

The oxygen-carbon-oxygen rocking modes appear as weak features around 507 cm⁻¹ and represent low-frequency vibrational motions that are strongly influenced by intermolecular interactions and crystal packing effects [13] [12]. These modes provide insights into the solid-state structure and hydrogen bonding patterns within the crystalline lattice.

Temperature-dependent infrared spectroscopic studies reveal systematic changes in the carbonyl stretching frequencies and intensities [8]. These variations reflect thermal population effects and potential conformational changes that occur with increasing temperature. The temperature coefficients of the vibrational frequencies provide quantitative measures of the anharmonicity and coupling strength within the vibrational manifold.

Isotopic substitution effects on the infrared spectrum have been investigated through comparison of sodium oxalate-13C2 with the natural abundance compound [10]. The carbon-13 substitution results in frequency downshifts of approximately 37-43 cm⁻¹ for the carbonyl stretching modes, consistent with the reduced force constant effects expected from the increased atomic mass [10].

Table 2: Infrared Spectroscopic Vibrational Frequencies for Oxalate Systems

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Antisymmetric C=O stretch | 1579-1640 | Very Strong | νas(CO₂) |

| Symmetric C=O stretch | 1312-1327 | Strong | νs(CO₂) |

| C-C stretch | 905-910 | Medium | ν(C-C) |

| O-C-O bending | 783 | Medium | δ(OCO) |

| O-C-O rocking | 507 | Weak | ρ(OCO) |

| Oxalate deformation | 400-600 | Variable | δ(oxalate) |

Mass Spectrometric Verification of Isotopic Purity

Mass spectrometric analysis serves as the definitive method for verifying the isotopic purity and enrichment level of sodium oxalate-13C2, providing quantitative assessment of the carbon-13 incorporation and overall quality of the isotopically labeled compound [14] [15] [16]. High-resolution mass spectrometry techniques enable precise determination of isotopic composition and detection of potential impurities that could compromise analytical applications.

The molecular ion of sodium oxalate-13C2 exhibits a characteristic mass shift of +2 atomic mass units compared to the natural abundance compound, reflecting the incorporation of two carbon-13 atoms in place of the naturally occurring carbon-12 isotopes [15]. The theoretical molecular weight of sodium oxalate-13C2 (Na₂¹³C₂O₄) is calculated as 135.98 atomic mass units, compared to 133.99 for the natural abundance compound [15].

Isotopic purity verification demonstrates enrichment levels of 99 atom % carbon-13 for high-quality sodium oxalate-13C2 preparations [15] [17]. This exceptional level of isotopic enrichment is essential for applications requiring minimal contribution from natural abundance carbon-12, particularly in quantitative nuclear magnetic resonance and metabolic tracer studies.

High-resolution mass spectrometric analysis reveals the complete isotopologue distribution pattern, allowing for accurate quantification of all isotopic species present in the sample [14]. The mass spectrum displays the expected molecular ion clusters corresponding to different combinations of carbon isotopes, with the fully labeled ¹³C₂ species representing the dominant component.

Natural isotope correction procedures are implemented to account for the contributions of naturally occurring heavy isotopes of other elements within the molecule [14]. These corrections are particularly important for oxygen and sodium isotopes, which can contribute to apparent isotopic impurity if not properly accounted for in the data analysis.

Electrospray ionization mass spectrometry in negative ion mode provides optimal sensitivity for oxalate detection, with molecular ion formation occurring readily under standard ionization conditions [18]. The characteristic fragmentation pattern includes loss of carbon dioxide units, providing additional structural confirmation and purity assessment capabilities.

Time-of-flight mass spectrometry offers enhanced mass resolution that enables clear separation of isotopologue peaks and accurate integration of individual isotopic components [14]. The improved baseline resolution between neighboring isotopes reduces erroneous results and enhances the precision of isotopic purity determinations.

Liquid chromatography-mass spectrometry methods provide additional separation capabilities that enable resolution of potential isobaric interferences and enhance the specificity of isotopic purity measurements [16]. These hyphenated techniques are particularly valuable for complex sample matrices where direct mass spectrometric analysis might be compromised by matrix effects.

Quality control protocols for sodium oxalate-13C2 typically specify minimum isotopic purity levels of 99 atom % carbon-13, with total impurity levels not exceeding 1% [15]. Batch-to-batch consistency is monitored through systematic mass spectrometric analysis, ensuring reproducible isotopic composition across different production lots.

Isotopic enrichment verification through mass spectrometry enables certification of sodium oxalate-13C2 for use as an internal standard in quantitative analytical applications [18]. The precisely determined isotopic composition allows for accurate calculation of isotope dilution factors and ensures reliable quantitative results in metabolic flux studies and other analytical applications.

Table 3: Mass Spectrometric Isotopic Purity Parameters for Sodium Oxalate-13C2

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | Na₂¹³C₂O₄ | Formula determination |

| Molecular Weight | 135.98 | Exact mass measurement |

| Mass Shift | M+2 | Mass difference calculation |

| Isotopic Purity (¹³C) | 99 atom % | Isotope ratio MS |

| Natural Isotope Correction | Required | Mathematical correction |

| Enrichment Level | ≥99% | HRMS verification |

| Quality Level | 200 | Quality control standard |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant